Cas no 91981-59-8 (1-1,2,4triazolo4,3-apyridin-3-ylmethanamine)
1-1,2,4triazolo4,3-apyridin-3-ylmethanamine Chemical and Physical Properties
Names and Identifiers
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- [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine
- ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride
- 1,2,4-Triazolo[4,3-a]pyridine-3-methanamine
- 1-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHANAMINE
- -(Aminomethyl)-s-triazolo[4,3-a]pyridine
- HMS1731D17
- 1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
- AKOS000118322
- SY143771
- 91981-59-8
- {[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine
- EN300-11983
- A846281
- DTXSID70368765
- 4-hydro-1,2,4-triazolo[4,5-a]pyridin-3-ylmethylamine
- FT-0694292
- SCHEMBL14759162
- BS-13381
- F2113-0214
- MFCD06380328
- CS-0062128
- A12939
- STK640845
- ALBB-031462
- 1-1,2,4triazolo4,3-apyridin-3-ylmethanamine
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- MDL: MFCD06380328
- Inchi: 1S/C7H8N4/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-4H,5,8H2
- InChI Key: NXNFOXNYOMPDMW-UHFFFAOYSA-N
- SMILES: N12C=CC=CC1=NN=C2CN
Computed Properties
- Exact Mass: 149.082721
- Monoisotopic Mass: 149.082721
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.8
- XLogP3: 0.1
Experimental Properties
- Density: 1.40
- Boiling Point: °Cat760mmHg
- Flash Point: °C
1-1,2,4triazolo4,3-apyridin-3-ylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029185760-5g |
[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine |
91981-59-8 | 95% | 5g |
$1545.00 | 2023-08-31 | |
| Alichem | A029185760-10g |
[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine |
91981-59-8 | 95% | 10g |
$2182.50 | 2023-08-31 | |
| Alichem | A029185760-25g |
[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine |
91981-59-8 | 95% | 25g |
$4375.00 | 2023-08-31 | |
| Chemenu | CM174587-1g |
[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine |
91981-59-8 | 95% | 1g |
$588 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1187362-1g |
[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine |
91981-59-8 | 95% | 1g |
$525 | 2023-09-03 | |
| eNovation Chemicals LLC | K14035-1g |
[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine |
91981-59-8 | 95% | 1g |
$570 | 2024-05-23 | |
| Enamine | EN300-11983-0.05g |
{[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine |
91981-59-8 | 95.0% | 0.05g |
$38.0 | 2025-02-21 | |
| Enamine | EN300-11983-0.1g |
{[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine |
91981-59-8 | 95.0% | 0.1g |
$56.0 | 2025-02-21 | |
| Enamine | EN300-11983-0.25g |
{[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine |
91981-59-8 | 95.0% | 0.25g |
$80.0 | 2025-02-21 | |
| Enamine | EN300-11983-0.5g |
{[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine |
91981-59-8 | 95.0% | 0.5g |
$125.0 | 2025-02-21 |
1-1,2,4triazolo4,3-apyridin-3-ylmethanamine Suppliers
1-1,2,4triazolo4,3-apyridin-3-ylmethanamine Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 1-1,2,4triazolo4,3-apyridin-3-ylmethanamine
Recent Advances in the Study of 1-(1,2,4-Triazolo[4,3-a]pyridin-3-yl)methanamine (CAS: 91981-59-8)
The compound 1-(1,2,4-triazolo[4,3-a]pyridin-3-yl)methanamine (CAS: 91981-59-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold, featuring a fused triazolopyridine core, exhibits versatile pharmacological properties, making it a promising candidate for drug development. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of central nervous system (CNS) disorders and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry explored the optimization of 1-(1,2,4-triazolo[4,3-a]pyridin-3-yl)methanamine derivatives as potent GABAA receptor modulators. The research team employed a structure-activity relationship (SAR) approach, systematically varying substituents on the triazole and pyridine rings to enhance binding affinity and selectivity. The lead compound demonstrated nanomolar potency in vitro and exhibited anxiolytic effects in rodent models without significant sedative side effects, suggesting potential applications in anxiety disorders.
In the antimicrobial domain, a 2024 preprint in BioRxiv reported the efficacy of 91981-59-8 derivatives against drug-resistant Mycobacterium tuberculosis. The mechanism of action appears to involve inhibition of mycobacterial membrane protein large 3 (MmpL3), a key transporter involved in cell wall biosynthesis. Molecular docking studies revealed a unique binding mode distinct from known MmpL3 inhibitors, offering opportunities for novel anti-tubercular drug development.
Significant progress has also been made in synthetic methodologies. A recent Organic Letters publication (2024) described a microwave-assisted, one-pot synthesis of 1-(1,2,4-triazolo[4,3-a]pyridin-3-yl)methanamine derivatives with improved yields (82-95%) and reduced reaction times (15-30 minutes). This green chemistry approach utilizes water as solvent and eliminates the need for column chromatography, addressing previous scalability challenges in the preparation of this scaffold.
Pharmacokinetic studies of 91981-59-8 analogs have revealed interesting properties. The compound shows moderate blood-brain barrier penetration (brain/plasma ratio of 0.8 in mice) and acceptable metabolic stability in human liver microsomes (t1/2 > 60 minutes). These characteristics, combined with low cytochrome P450 inhibition, position it as a favorable lead for CNS-targeted therapeutics.
Ongoing clinical trials (Phase I) are evaluating a fluorinated derivative of 1-(1,2,4-triazolo[4,3-a]pyridin-3-yl)methanamine as a PET tracer for neuroinflammation imaging. Preliminary results suggest specific binding to activated microglia, with potential applications in Alzheimer's disease and multiple sclerosis monitoring. This development highlights the expanding utility of this chemical scaffold beyond therapeutic applications into diagnostic tools.
Future research directions include exploring the scaffold's potential in targeting protein-protein interactions and developing bifunctional molecules by conjugating 1-(1,2,4-triazolo[4,3-a]pyridin-3-yl)methanamine with other pharmacophores. The compound's versatility and demonstrated biological activities across multiple target classes ensure its continued relevance in medicinal chemistry and drug discovery pipelines.
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